5-(Sec-butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(4-fluorophenyl)oxazole
Description
5-(Sec-butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(4-fluorophenyl)oxazole is a heterocyclic compound featuring an oxazole core substituted with a 4-chlorophenylsulfonyl group at position 4, a 4-fluorophenyl group at position 2, and a sec-butylthio moiety at position 3. The sec-butylthio substituent introduces steric bulk, which may influence solubility and pharmacokinetic properties. Though direct pharmacological data for this compound are sparse in the literature, its structural features align with bioactive oxazole derivatives reported for antimicrobial and anti-inflammatory applications .
Properties
IUPAC Name |
5-butan-2-ylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFNO3S2/c1-3-12(2)26-19-18(27(23,24)16-10-6-14(20)7-11-16)22-17(25-19)13-4-8-15(21)9-5-13/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXPLZONHVXUPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Sec-butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(4-fluorophenyl)oxazole is a synthetic compound belonging to the oxazole class, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClFNOS
- Molecular Weight : 325.79 g/mol
Biological Activity Overview
Research indicates that compounds in the oxazole family exhibit a variety of biological activities, including:
- Antimicrobial
- Analgesic
- Anti-inflammatory
- Antioxidant
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of oxazole derivatives. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.
| Compound | MIC (µg/ml) | Candida albicans | Candida tropicalis | Candida krusei | Candida neoformans | Aspergillus niger | Aspergillus flavus |
|---|---|---|---|---|---|---|---|
| This compound | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
Note: Specific MIC values for this compound need to be determined through experimental studies.
Analgesic Activity
The analgesic potential of oxazoles has been explored through various pharmacological tests. For instance, studies involving writhing tests and hot plate tests have demonstrated significant analgesic effects in similar oxazole derivatives. The mechanism often involves modulation of pain pathways and inflammation mediators.
Case Studies and Research Findings
-
Study on Oxazolone Derivatives :
A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant inhibition of lipid peroxidation and proteolysis, indicating antioxidant properties . -
Toxicity Assessment :
Acute toxicity studies conducted on related oxazolones showed no lethal effects at tested doses, suggesting a favorable safety profile . Histopathological assessments did not reveal any significant adverse effects on vital organs. -
Molecular Docking Studies :
Molecular docking simulations have been employed to predict binding affinities of oxazole derivatives against targets involved in pain and inflammation, providing insights into their mechanisms of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Observations
Core Structure Variations :
- Oxazole vs. Thiazole : Thiazole derivatives (e.g., compound 4 ) exhibit stronger antimicrobial activity compared to oxazoles, likely due to sulfur’s electronegativity enhancing interactions with bacterial targets .
- Substituent Effects :
- The 4-chlorophenylsulfonyl group is a common feature in analogues (e.g., compounds 6a , 10 , 11 ), contributing to π-π stacking and hydrogen-bonding capabilities .
- Sec-butylthio vs. Benzylsulfanyl : The sec-butyl chain in the target compound may reduce metabolic oxidation compared to benzylsulfanyl groups, improving half-life .
Synthetic Pathways :
- Most oxazole derivatives (including the target compound) are synthesized via cyclocondensation of thioureas or thioamides under basic conditions (e.g., NaOH reflux) .
- Thiazole analogues require additional steps, such as Hüisgen cycloaddition for triazole-pyrazole integration .
Bioactivity Trends: Antimicrobial Activity: Thiazole-triazole hybrids (e.g., compound 4) show superior activity (MIC 8 µg/mL) compared to oxazoles, which are less potent but safer in cytotoxicity assays . Anti-inflammatory Potential: Compounds with sulfonyl groups (e.g., 6a) exhibit COX-2 inhibition (IC₅₀: 0.8 µM), suggesting the target compound’s sulfonyl moiety may confer similar activity .
Crystal Packing: Isostructural chloro/bromo derivatives (e.g., compounds 4 and 5) reveal that halogen size affects intermolecular contacts, with Cl favoring tighter packing than Br .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
